2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
CAS No.: 1624260-23-6
Cat. No.: VC17535868
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1624260-23-6 |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |
| Standard InChI Key | DJGFHXKITHLQAM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
The compound’s molecular formula is C₂₅H₂₉NO₆, with a molecular weight of 439.5 g/mol . Its IUPAC name reflects its intricate structure: a central aspartic acid derivative modified with an Fmoc-protected amino group and a tert-butoxy ester at the carboxyl terminus. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a widely used temporary protecting group in solid-phase peptide synthesis (SPPS), while the tert-butyl ester provides stability against acidic conditions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1624260-23-6 | |
| Molecular Formula | C₂₅H₂₉NO₆ | |
| Molecular Weight | 439.5 g/mol | |
| Protective Groups | Fmoc (amino), tert-butyl (carboxyl) |
Stereochemical Considerations
Despite the absence of explicit stereochemical descriptors in its name, the compound’s synthetic utility often depends on its configuration. Related enantiomers, such as the (S)- and (R)-isomers of analogous structures, exhibit distinct reactivity profiles. For example, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid (PubChem CID: 25133591) demonstrates how stereochemistry influences peptide chain assembly .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the protection of aspartic acid’s amino and carboxyl groups. The Fmoc group is introduced via reaction with fluorenylmethyl chloroformate under basic conditions, while the tert-butyl ester is formed using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) . A critical challenge is avoiding premature deprotection; the tert-butyl group’s stability under basic conditions complements the Fmoc group’s sensitivity to piperidine, enabling sequential deprotection .
Optimization and Yield
Reaction parameters—temperature, pH, and solvent choice—are meticulously controlled to maximize yield. For instance, temperatures between 0–25°C prevent side reactions, while anhydrous solvents like dichloromethane minimize hydrolysis. Purification relies heavily on high-performance liquid chromatography (HPLC), with reverse-phase columns resolving closely related byproducts . Reported yields exceed 70% in optimized protocols, though scalability remains a focus for industrial applications.
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
As a protected aspartic acid derivative, this compound facilitates the incorporation of aspartic acid residues into growing peptide chains. The Fmoc group shields the amino group during carboxyl-activated coupling reactions, while the tert-butyl ester prevents undesired interactions at the carboxyl terminus . This dual protection is particularly valuable in synthesizing peptides with acid-sensitive motifs, such as those containing tryptophan or methionine .
Case Study: Synthesis of β-Amyloid Fragments
The compound’s utility is exemplified in the synthesis of β-amyloid (1–42), a peptide implicated in Alzheimer’s disease. By incorporating tert-butyl-protected aspartic acid, researchers avoid racemization at the β-carboxyl group, preserving the peptide’s biological activity . Post-synthesis, the tert-butyl group is removed via trifluoroacetic acid (TFA), while the Fmoc group is cleaved with piperidine, demonstrating orthogonal deprotection strategies .
Biochemical Interactions and Mechanistic Insights
Enzyme Compatibility
The compound’s inertness toward proteolytic enzymes ensures compatibility with enzymatic ligation strategies. For example, in native chemical ligation (NCL), the tert-butyl ester remains intact during thioester-mediated fragment assembly, enabling the construction of large proteins .
Comparative Analysis with Analogous Compounds
Enantiomeric Variants
The (S)- and (R)-enantiomers of related compounds (e.g., PubChem CID 25133591 and Bachem’s 112883-39-3) highlight the role of chirality in peptide synthesis. The (S)-configuration aligns with natural amino acids, favoring α-helix formation, while the (R)-form may induce β-sheet structures .
Table 2: Comparison of Enantiomers
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